6-bromo-N-(3-chloro-4-fluorophenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide -

6-bromo-N-(3-chloro-4-fluorophenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

Catalog Number: EVT-3745942
CAS Number:
Molecular Formula: C21H12BrClFN3O
Molecular Weight: 456.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

    Compound Description: A-278637 is a novel dihydropyridine categorized as an ATP-sensitive potassium (KATP) channel opener (KCO). Research indicates its efficacy in inhibiting spontaneous myogenic contractile activity in the urinary bladder. This mechanism is believed to be a potential factor in detrusor instability and overactive bladder symptoms. A-278637 has demonstrated a greater selectivity for the bladder compared to other KCOs and calcium channel blockers like nifedipine [].

N-(2-Ethyl-3-chloro-4-pyridinyl)-4-(4-chlorophenoxy)phenylacetamide

    Compound Description: This compound, labeled with carbon-14 ([14C]-1) for research purposes, lacks detailed biological activity information within the provided abstract [].

2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide (A9)

    Compound Description: A9, a 4H-chromene derivative, has demonstrated significant antioxidant properties in studies. Acute oral toxicity assessments in animals suggest a favorable safety profile for A9. Furthermore, A9 has not shown harmful effects on liver function [].

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

    Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor. It has shown promising results in preclinical studies, exhibiting good oral bioavailability and efficacy in animal models of inflammation [].

4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)quinazoline (BIBW 2992)

    Compound Description: BIBW 2992 is investigated for its potential in cancer treatment, with formulations developed to improve its release profile [].

2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(3-chlorophenyl)acetamide (4j)

2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(4-bromophenyl)acetamide (4m)

    Compound Description: These three compounds are part of a series of 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives synthesized and evaluated for their antidepressant and anticonvulsant properties. Compounds 4f, 4j, and 4m demonstrated significant antidepressant effects in the Porsolt’s behavioral despair (forced swimming) test in mice [].

Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242)

    Compound Description: TAK-242 is a novel small molecule that acts as a cytokine production inhibitor. It specifically targets the Toll-like receptor 4 (TLR4) signaling pathway, suppressing the production of pro-inflammatory mediators like TNF-α, IL-6, and NO. TAK-242 exhibits high potency in vitro and in vivo, suggesting potential as a therapeutic agent for inflammatory diseases [, ].

3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

(E)-N-{4-[3-chloro-4-(2-pyridinyl-dihydroxy-20)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide maleate (Neratinib)

    Compound Description: Neratinib is a maleate salt form of an irreversible tyrosine kinase inhibitor. It is specifically designed to target the epidermal growth factor receptor (EGFR) family, which plays a crucial role in the development and progression of various cancers. Neratinib has demonstrated promising anticancer activity in preclinical and clinical studies [].

Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    Compound Description: The abstract focuses on the crystallographic structure of this compound, providing insights into its conformation and intermolecular interactions. It lacks explicit details regarding its biological activity [].

6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol

    Compound Description: This compound is a Schiff base characterized by its trans configuration around the C=N double bond. Its crystal structure reveals nearly coplanar aromatic rings and intermolecular interactions [].

4′-(4-Fluoro-[1,1′-biphenyl]-4-yl)-3,2′:6′,3″-terpyridine

4′-(4-Chloro-[1,1′-biphenyl]-4-yl)-3,2′:6′,3″-terpyridine

4′-(4-Bromo-[1,1′-biphenyl]-4-yl)-3,2′:6′,3″-terpyridine

4′-(4-Methyl-[1,1′-biphenyl]-4-yl)-3,2′:6′,3″-terpyridine

    Compound Description: These compounds are terpyridine derivatives designed to investigate how subtle structural modifications impact their coordination behavior with copper(II) acetate. The study highlights the conformational flexibility of the 3,2′:6′,3″-terpyridine unit in accommodating varying steric demands of substituents [].

    Compound Description: Compound 7l belongs to a series of 2-[amino]-N-(un/substituted)phenylacetamides synthesized and assessed for their antimicrobial and antifungal properties. It demonstrated good antimicrobial potential with low hemolytic activity, suggesting a favorable therapeutic window [].

2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3′-pyrrolidine]-1,2′,3,5′(2H)-tetrone (41)

    Compound Description: Compound 41, a spiro[isoquinoline-4(1H),3′-pyrrolidine]-1,2′,3,5′(2H)-tetrone derivative, demonstrates potent aldose reductase inhibitory activity [].

5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone (FR247304)

    Compound Description: FR247304 is a potent and selective poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor []. It shows neuroprotective effects in experimental models of cerebral ischemia.

10-substituted-6a,7-dihydro-6H-7-(4-fluorophenyl)-6-phenyl[1]benzopyrano[3,4-c][1,5]benzothiazepines

    Compound Description: This series of compounds, synthesized from a flavindogenide precursor, was investigated for antimicrobial activity against various bacterial and fungal strains. The specific substituents at the 10-position varied, including halogens, alkyl, and alkoxy groups [, ].

3-Bromo-N′-(2-chloro-5-nitrobenzylidene)benzohydrazide and 3-Bromo-N′-(4-nitrobenzylidene)benzohydrazide

    Compound Description: These hydrazone compounds were synthesized and characterized for their potential antimicrobial activities. Their crystal structures show E configurations about the C=N double bond and reveal intermolecular hydrogen bonding patterns [].

(E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one

    Compound Description: This compound is characterized by its E configuration around the central C=N double bond and its planar chromene and thiazole ring systems. Its crystal structure reveals intermolecular hydrogen bonds and π-π stacking interactions [].

4-(1-(Pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline Derivatives (5a-g)

    Compound Description: This series of compounds was evaluated for potential antibacterial activity. Some derivatives showed moderate antibacterial effects compared to reference drugs [].

6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (4)

7-Bromo-2-[2-(4-methoxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (9d)

7-Bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline (12)

    Compound Description: These compounds were synthesized and evaluated for their anticancer and antimicrobial activities [, ].

3-Allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol (SK&F 82526)

6-Fluoro analog of SK&F 85174

    Compound Description: These compounds belong to the benzazepine class and are investigated for their dopamine agonist activity. SK&F 85174, the N-allyl derivative of SK&F 82526, exhibits both DA-1 and DA-2 agonist activity. Modifications at the 6-position, such as replacing chloro with fluoro, aim to optimize the balance between DA-1 and DA-2 agonism [].

Chloro[4-bromo-2-(dimethylamino-2-ethyl)aminomethylphenolato]diphenyltin(IV)

Dichloro[4-bromo-2-(2′-dimethylaminoethyl)iminomethylenephenolato]phenyltin(IV)

    Compound Description: These organotin(IV) complexes have been structurally characterized using X-ray crystallography. The research focuses on their coordination geometries and intermolecular interactions [].

6-Bromo-7-chloro-2-(ethylthio)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (4)

    Compound Description: This compound is used as a building block in the synthesis of novel heterocyclic systems, particularly the benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine scaffold [].

N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino)propanamide

    Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and X-ray diffraction. It demonstrated activity against Mycobacterium phlei 1180 [].

    Compound Description: This Zn(II) complex, featuring mixed ligands, was synthesized and structurally characterized using single-crystal X-ray diffraction. Its luminescent properties were also investigated [].

3-Deaza-2′-deoxyadenosine (1a) and 3-Deaza-2′,3′-dideoxyadenosine (1b)

    Compound Description: These compounds are 3-deazapurine nucleoside analogs synthesized and investigated for their stability against hydrolysis and deamination [].

4-Bromo-2-chloro-6-iodoaniline

    Compound Description: This compound is a precursor used in the microscale synthesis of 1-bromo-3-chloro-5-iodobenzene. Its reductive deamination using isoamyl nitrite offers a convenient method for preparing the target compound [].

(E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol

    Compound Description: This Schiff-base derivative was synthesized and characterized using X-ray diffraction and density functional theory (DFT) calculations. The study focused on understanding its structural features, intermolecular interactions, and electronic properties [].

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1)

    Compound Description: Compound 1 is a key intermediate in synthesizing various biologically active compounds. It is synthesized through a multistep process from pyridin-4-ol and 4-bromo-2-fluoroaniline [].

3-Bromo-1-chloro-5,5-dimethyl-2,4-imidazolidinedione (BCDMH)

    Compound Description: BCDMH serves as a mild oxidizing agent and an alternative to traditional halogen sources. Its primary use is in germicides, fungicides, and disinfectants, with limited applications in organic synthesis [].

4-(3-Chloro-4-fluorophenyl)-1H-2,3-benzoxazine (23)

4-(3-Bromo-4-fluorophenyl)-6-fluoro-1H-2,3-benzoxazine (34)

    Compound Description: Compounds 23 and 34 are 1H-2,3-benzoxazine derivatives exhibiting potent herbicidal activity. Their efficacy is linked to the presence of a 3-chloro-4-fluorophenyl or 3-bromo-4-fluorophenyl group at the 4-position of the benzoxazine ring [].

7-Chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione (14g)

7-Bromo-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione (14f)

    Compound Description: These compounds belong to a series of alkyl- and alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones (QXs). They are potent antagonists for the glycine site of the NMDA receptor, displaying significant in vivo activity in the maximal electroshock (MES) test in mice [].

Properties

Product Name

6-bromo-N-(3-chloro-4-fluorophenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide

IUPAC Name

6-bromo-N-(3-chloro-4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

Molecular Formula

C21H12BrClFN3O

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C21H12BrClFN3O/c22-13-3-6-19-15(8-13)16(10-20(27-19)12-2-1-7-25-11-12)21(28)26-14-4-5-18(24)17(23)9-14/h1-11H,(H,26,28)

InChI Key

UCILNPHCTIJUJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC(=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.